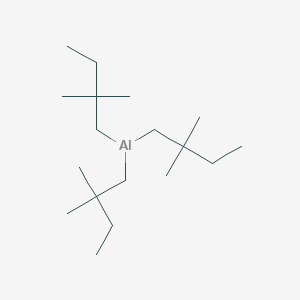
Tris(2,2-dimethylbutyl)alumane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2,2-dimethylbutyl)alumane: is an organoaluminum compound with the chemical formula Al(C8H17)3 It is a member of the broader class of organometallic compounds, which are characterized by the presence of a metal-carbon bond
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2-dimethylbutyl)alumane typically involves the reaction of aluminum trichloride with 2,2-dimethylbutyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive intermediates from reacting with moisture or oxygen. The general reaction scheme is as follows:
[ \text{AlCl}_3 + 3 \text{LiC}8\text{H}{17} \rightarrow \text{Al(C}8\text{H}{17})_3 + 3 \text{LiCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized reactors and purification techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions: Tris(2,2-dimethylbutyl)alumane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Halogens or other electrophiles.
Major Products Formed:
Oxidation: Aluminum oxides.
Reduction: Reduced organic compounds.
Substitution: Various substituted organoaluminum compounds.
科学研究应用
Chemistry: Tris(2,2-dimethylbutyl)alumane is used as a precursor in the synthesis of other organoaluminum compounds. It is also employed in the study of reaction mechanisms involving organometallic intermediates.
Medicine: There are limited direct applications in medicine, but its role as a catalyst in the synthesis of pharmaceuticals is of interest.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. It serves as a catalyst in polymerization reactions and as a precursor for aluminum-containing materials.
作用机制
The mechanism of action of Tris(2,2-dimethylbutyl)alumane primarily involves its ability to donate alkyl groups to other molecules. This property makes it a valuable reagent in organic synthesis and catalysis. The aluminum center can coordinate with various substrates, facilitating reactions through the formation of transient organometallic intermediates.
相似化合物的比较
- Tris(2-methylbutyl)alumane
- Tris(2-ethylhexyl)alumane
- Tris(2,4,6-trimethylphenyl)alumane
Comparison: Tris(2,2-dimethylbutyl)alumane is unique due to the steric hindrance provided by the 2,2-dimethylbutyl groups. This steric bulk can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to its analogs, it may exhibit different catalytic properties and stability profiles, making it suitable for specific applications where other compounds might not perform as well.
属性
CAS 编号 |
143418-60-4 |
|---|---|
分子式 |
C18H39Al |
分子量 |
282.5 g/mol |
IUPAC 名称 |
tris(2,2-dimethylbutyl)alumane |
InChI |
InChI=1S/3C6H13.Al/c3*1-5-6(2,3)4;/h3*2,5H2,1,3-4H3; |
InChI 键 |
AAEIJTWJWWGXQN-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C[Al](CC(C)(C)CC)CC(C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl [benzamido(phenyl)methyl]carbamate](/img/structure/B12559017.png)
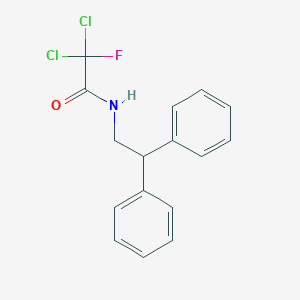
![1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene](/img/structure/B12559031.png)
![2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)-](/img/structure/B12559034.png)
![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)
phosphane](/img/structure/B12559053.png)
![2(5H)-Furanone, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12559064.png)
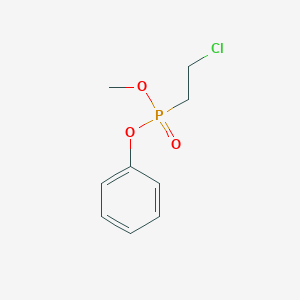
![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)
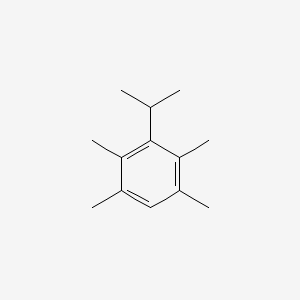
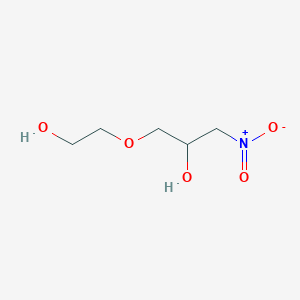
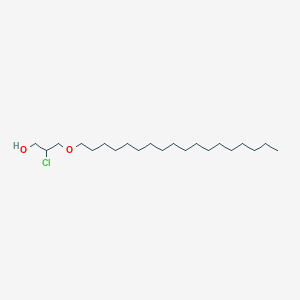
![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
